Omapatrilat

Catalog No.
S538065
CAS No.
167305-00-2
M.F
C19H24N2O4S2
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omapatrilat

CAS Number

167305-00-2

Product Name

Omapatrilat

IUPAC Name

(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1

InChI Key

LVRLSYPNFFBYCZ-VGWMRTNUSA-N

SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O

solubility

Soluble in DMSO

Synonyms

BMS 186716, BMS-186716, octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid, omapatrilat, Vanlev

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O

Isomeric SMILES

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O

The exact mass of the compound Omapatrilat is 408.1177 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • ACE Inhibition: ACE inhibitors work by blocking the angiotensin-converting enzyme, which is responsible for converting angiotensin I into angiotensin II. Angiotensin II is a potent blood vessel constrictor, and inhibiting its production leads to blood vessel relaxation and lower blood pressure .
  • NEP Inhibition: NEP is an enzyme that breaks down various peptides, including natriuretic peptides. Natriuretic peptides promote sodium and water excretion by the kidneys, which helps to lower blood pressure .

By combining these two mechanisms, omapatrilat aimed to offer a more potent and sustained reduction in blood pressure compared to traditional ACE inhibitors alone.

Research Findings on Omapatrilat

Several pre-clinical and clinical trials investigated the efficacy and safety of omapatrilat for treating hypertension. These studies showed promising results:

  • Pre-clinical studies: In animal models of hypertension, omapatrilat demonstrated a significant reduction in blood pressure compared to either ACE inhibitors or NEP inhibitors alone .
  • Clinical trials: Early clinical trials in human participants with hypertension found that omapatrilat was effective in lowering blood pressure and generally well-tolerated .

Omapatrilat is an investigational antihypertensive agent with the chemical formula C₁₉H₂₄N₂O₄S₂ and a molar mass of approximately 408.53 g/mol . It was developed by Bristol-Myers Squibb and designed to function as a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase. This dual action leads to increased levels of natriuretic peptides, promoting vasodilation and diuresis while reducing preload on the heart .

Omapatrilat's mechanism of action is based on its dual inhibition of ACE and neprilysin. ACE converts angiotensin I, a vasoconstrictor (blood vessel narrowing), into angiotensin II, a potent blood vessel constrictor. By inhibiting ACE, omapatrilat reduces angiotensin II levels, leading to vasodilation (blood vessel widening) and lower blood pressure []. Neprilysin is an enzyme that degrades natriuretic peptides, substances that promote sodium excretion and blood vessel relaxation. Inhibiting neprilysin leads to increased levels of these peptides, further contributing to blood pressure reduction [].

Omapatrilat operates through two primary mechanisms:

  • Inhibition of Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, omapatrilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in decreased vascular resistance and lower blood pressure.
  • Inhibition of Neutral Endopeptidase (NEP): NEP is responsible for degrading natriuretic peptides. Omapatrilat’s inhibition of NEP leads to elevated levels of these peptides, which promote sodium excretion and further aid in lowering blood pressure .

The synthesis of omapatrilat involves multiple steps to construct its complex structure. The key steps include:

  • Formation of the bicyclic thiazepine core.
  • Introduction of functional groups such as the carboxylic acid and amide functionalities.
  • Rigorous purification processes to obtain the final product in sufficient yield and purity for clinical testing .

Research indicates that omapatrilat binds effectively to both ACE and NEP, demonstrating non-selective inhibition at subnanomolar concentrations . The binding interactions involve multiple subsites within the catalytic sites of these enzymes, which is crucial for its pharmacological effects. Studies have shown that omapatrilat can also influence the pharmacokinetics of other drugs due to its impact on renal function and electrolyte balance .

Several compounds share structural or functional similarities with omapatrilat. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SampatrilatDual inhibitor (ACE/NEP)Similar structure but different binding affinities
LisinoprilACE inhibitorMore selective for ACE; less risk of angioedema
EnalaprilACE inhibitorProdrug form; less complex structure
SacubitrilNEP inhibitorOften combined with valsartan for enhanced effect

Uniqueness: Omapatrilat's dual inhibition mechanism sets it apart from traditional ACE inhibitors, which typically do not target NEP. This dual action could theoretically provide superior therapeutic effects in specific patient populations but also raises safety concerns not seen with single-target drugs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

408.11774960 g/mol

Monoisotopic Mass

408.11774960 g/mol

Heavy Atom Count

27

LogP

2.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36NLI90E7T

Drug Indication

For the treatment of hypertension.

Pharmacology

Omapatrilat is used to treat hypertension. Vasopeptidase inhibitor that simultaneously inhibits angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Omapatrilat lowers blood pressure by inhibiting the action of the angiotensin converting enzyme (ACE), which causes blood vessels to constrict. But unlike other drugs, omapatrilat also inhibits another enzyme known as neutral endopeptidase (NEP), which helps blood vessels relax. Omapatrilat demonstrated greater reduction in blood pressure than the ACE inhibitor lisinopril in individuals with salt-sensitive hypertension who typically do not respond well to ACE inhibitors.
Omapatrilat is a vasopeptidase inhibitor with antihypertensive activity. Omapatrilat exerts its effect by inhibiting angiotensin converting enzyme (ACE) and neutral endopeptidase (NEP). ACE inhibition results in inhibition of the renin-angiotensin-aldosterone system thereby leading to the reduction of vasoconstriction. Inhibition of NEP leads to the inhibition of hydrolyzation of a number of endogenous vasoactive peptides, such as bradykinin and substance P and as NEP is the principal enzyme degrading natriuretic peptides, NEP inhibition also results in an increase in natriuretic peptidase circulation. Ultimately both effects result in blood vessel relaxation.

MeSH Pharmacological Classification

Protease Inhibitors

Mechanism of Action

Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MME (CD10) [HSA:4311] [KO:K01389]

Other CAS

167305-00-2

Absorption Distribution and Excretion

The absolute oral bioavailability of omapatrilat is 20% to 30% and the absorption is not affected by food intake.

Metabolism Metabolites

Hepatic

Wikipedia

Omapatrilat

Dates

Last modified: 08-15-2023
1: Schmedt Auf der Günne W, Zhao Y, Hedderich J, Gohlke P, Culman J. Omapatrilat: penetration across the blood-brain barrier and effects on ischaemic stroke in rats. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):939-51. doi: 10.1007/s00210-015-1126-1. Epub 2015 May 8. PubMed PMID: 25953200.

Explore Compound Types